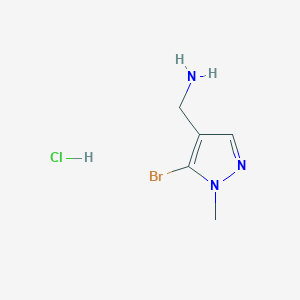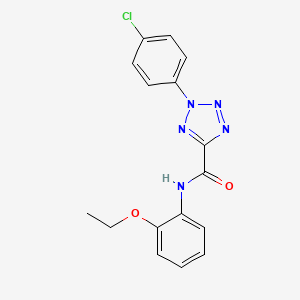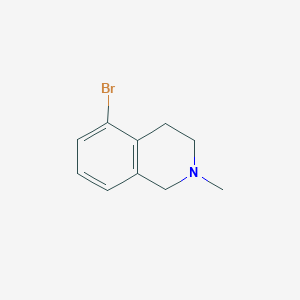![molecular formula C20H18N6O4 B2715634 3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034413-43-7](/img/structure/B2715634.png)
3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several heterocyclic rings including a 1,2,4-oxadiazole, a 1,2,4-triazole, and a benzo[b][1,4]dioxine . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes several ring structures and functional groups. The presence of multiple nitrogen atoms in the 1,2,4-oxadiazole and 1,2,4-triazole rings could potentially allow for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide”:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The triazolo[4,3-a]pyridine moiety is known for its anticancer properties, making this compound a candidate for developing new anticancer drugs .
Antimicrobial Applications
The presence of the oxadiazole ring in the compound contributes to its antimicrobial properties. It has been studied for its effectiveness against various bacterial and fungal strains, making it a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Agents
Research has indicated that this compound can act as an anti-inflammatory agent. The triazole and oxadiazole rings are known to interact with inflammatory pathways, potentially reducing inflammation and associated symptoms .
Antioxidant Properties
The compound’s structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress. This property is valuable in developing treatments for diseases where oxidative stress plays a crucial role .
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, including carbonic anhydrase and cholinesterase. These enzymes are targets for treating conditions like glaucoma, epilepsy, and Alzheimer’s disease .
Antiviral Research
The compound’s unique structure has shown potential in antiviral research. It can inhibit viral replication by interacting with viral enzymes and proteins, making it a candidate for developing new antiviral drugs .
Neuroprotective Effects
Studies have suggested that this compound may have neuroprotective effects, potentially protecting neurons from damage and degeneration. This makes it a candidate for research into treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
Antitubercular Agents
The compound has also been explored for its antitubercular properties. The triazole and oxadiazole rings are known to interact with mycobacterial enzymes, inhibiting the growth of Mycobacterium tuberculosis .
作用機序
Target of Action
The compound “3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” contains several structural motifs common in bioactive molecules, such as the 1,2,4-triazolo[4,3-a]pyridine and 1,2,4-oxadiazole rings . These motifs are often found in compounds that interact with various biological targets, including enzymes, receptors, and ion channels .
Biochemical Pathways
Many compounds with similar structures are involved in a wide range of biological processes, including signal transduction, metabolic processes, and cell cycle regulation .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O4/c1-11-18(29-15-6-4-3-5-14(15)28-11)19(27)21-10-17-24-23-16-9-13(7-8-26(16)17)20-22-12(2)25-30-20/h3-9,11,18H,10H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYGJLPYJAMIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=NN=C4N3C=CC(=C4)C5=NC(=NO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2715554.png)


![3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2715558.png)
![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2715560.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2715565.png)
![3-isopropyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2715566.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2715567.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2715569.png)

![7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol](/img/structure/B2715574.png)